molecular formula C19H23N3O5 B11020955 trans-4-({[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

trans-4-({[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11020955
M. Wt: 373.4 g/mol
InChI Key: ZJZFKKOAYTYNQF-HIFPTAJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a quinazoline moiety Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves a multi-step process. One common method includes the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions. The reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP), which facilitate the formation of the quinazoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving I2 and TBHP suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The quinazoline moiety can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amide and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced quinazoline compounds.

Scientific Research Applications

4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The quinazoline moiety is known to act as a DNA intercalator, which can disrupt DNA replication and transcription processes. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[2-(2,4-DIOXO-1,4-DIHYDROQUINAZOLIN-3(2H)-YL)PROPANOYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is unique due to its specific structural features, including the cyclohexanecarboxylic acid moiety and the propanoyl group attached to the quinazoline core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

4-[[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H23N3O5/c1-11(16(23)20-10-12-6-8-13(9-7-12)18(25)26)22-17(24)14-4-2-3-5-15(14)21-19(22)27/h2-5,11-13H,6-10H2,1H3,(H,20,23)(H,21,27)(H,25,26)/t11-,12?,13?/m0/s1

InChI Key

ZJZFKKOAYTYNQF-HIFPTAJRSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.